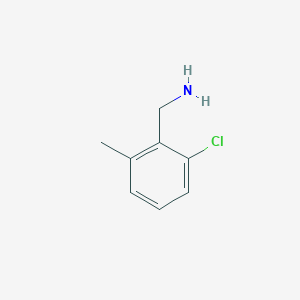

2-Chloro-6-methylbenzylamine

Description

2-Chloro-6-methylbenzylamine (CAS 57264-46-7) is a substituted benzylamine with a chlorine atom at the 2-position and a methyl group at the 6-position of the benzene ring. Its molecular formula is C₈H₁₀ClN, and it has a molecular weight of 155.62 g/mol. Key physicochemical properties include:

- logP (octanol/water): 1.63

- Water solubility (log10WS): 0.06 (poor solubility)

- Boiling point: 273.4°C (predicted)

- Critical temperature (Tc): 729.5 K

This compound is used in pharmaceutical synthesis, particularly in the preparation of thienopyridine derivatives (e.g., ticlopidine analogs), where its amine group facilitates nucleophilic substitution reactions .

Properties

IUPAC Name |

(2-chloro-6-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQIAYXZZULKMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334735 | |

| Record name | 2-Chloro-6-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57264-46-7 | |

| Record name | 2-Chloro-6-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-methylbenzylamine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-methylbenzyl chloride with ammonia or an amine under suitable conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the amine product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylbenzylamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction Reactions: The compound can be reduced to form more saturated amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzylamines depending on the nucleophile used.

Oxidation Reactions: Products include imines, nitriles, or other oxidized derivatives.

Reduction Reactions: Products include more saturated amines or other reduced compounds.

Scientific Research Applications

2-Chloro-6-methylbenzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylbenzylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new bonds . In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzene Ring

2-Chloro-6-methoxy-benzylamine (CAS 927902-53-2)

- Molecular formula: C₈H₁₀ClNO

- Molecular weight: 171.62 g/mol

- Key differences: The methoxy (-OCH₃) group at the 6-position increases polarity compared to the methyl (-CH₃) group in 2-Chloro-6-methylbenzylamine.

- Applications: Used in synthetic chemistry for introducing methoxy-substituted intermediates .

2-Chloro-6-(difluoromethoxy)benzylamine (CAS 1515925-06-0)

- Molecular formula: C₈H₈ClF₂NO

- Molecular weight: 207.60 g/mol

- Applications: Serves as a specialized intermediate in drug discovery .

4-Chloro-2-methylbenzenamine (4-Chloro-ortho-toluidine, CAS 95-69-2)

Functional Group Variations

2-Chloro-6-methylbenzonitrile (CAS N/A)

- Molecular formula: C₈H₆ClN

- Molecular weight: 151.59 g/mol (estimated)

- Key differences: The nitrile (-CN) group replaces the amine (-NH₂), drastically reducing hydrogen-bonding capacity and reactivity in nucleophilic reactions.

- Applications: Used in agrochemical research for its stability .

2-Chloro-N,6-dimethylbenzamide (CAS 10511-78-1)

Data Table: Key Properties of this compound and Analogs

*Predicted values based on substituent contributions.

Research Findings and Trends

- Reactivity: The primary amine in this compound enables nucleophilic reactions, making it more versatile in pharmaceutical synthesis than its nitrile or amide analogs .

- Hydrogen Bonding: Benzylamines form stronger hydrogen bonds than benzamides or benzonitriles, influencing crystallization behavior and solubility .

- Safety: Substituent position (e.g., 4-Chloro-2-methylbenzenamine) can significantly impact toxicity, underscoring the need for careful structural design .

Biological Activity

2-Chloro-6-methylbenzylamine (C₈H₁₀ClN) is an organic compound characterized by a benzylamine structure with a chlorine atom at the second position and a methyl group at the sixth position of the benzene ring. This compound has garnered interest due to its potential applications in pharmaceuticals and its biological activity, particularly in relation to cytokinin receptor interactions and antimicrobial properties.

- Molecular Formula : C₈H₁₀ClN

- Molecular Weight : 155.625 g/mol

- Physical State : Pale yellow to colorless liquid

Cytokinin Activity

Recent studies have explored the activity of this compound as a cytokinin or anticytokinin. In particular, its interaction with cytokinin receptors in Arabidopsis thaliana has been investigated. The compound was found to selectively interact with the AHK3 receptor, showing significant affinity compared to other receptors like AHK2 and CRE1/AHK4, which exhibited lower binding affinity .

The bioassay results classified the cytokinin activity of various derivatives, including this compound, into three groups based on their relative activity compared to the standard cytokinin, N6-benzyladenine (BA):

- High Activity : Above 85% of BA level

- Medium Activity : 15% to 85% of BA level

- Low Activity : Less than 15% of BA level

Table 1 summarizes the cytokinin activity findings:

| Compound Name | Cytokinin Activity (% of BA) |

|---|---|

| This compound | High (>85%) |

| N6-benzyladenine (control) | 100% |

| Other derivatives | Varies |

Case Studies and Research Findings

- Cytokinin Receptor Interaction Study

-

Antimicrobial Efficacy

- Although direct studies on the antimicrobial efficacy of this compound are sparse, related compounds have been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is crucial for bacterial respiration and survival. This suggests that further research could elucidate similar mechanisms for this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.